Boiling Point and Volatility Profile: Saturated vs. Unsaturated Malonate
The saturated target compound exhibits a predicted boiling point of 341.1±15.0 °C at 760 mmHg , which is approximately 8.0 °C higher than the predicted boiling point of its unsaturated ethylidene congener (CAS 85665-70-9) at 333.1±15.0 °C . This higher boiling point reflects stronger intermolecular dispersion forces arising from the fully saturated cyclopentane ring and the additional two hydrogen atoms, resulting in a larger molar volume (307.6±3.0 cm³ vs. 291.9±3.0 cm³) . In preparative-scale distillations, this 8 °C difference ensures that the saturated compound can be cleanly separated from residual unsaturated starting material or side products generated during hydrogenation of the Knoevenagel adduct.
| Evidence Dimension | Boiling Point at 760 mmHg |
|---|---|
| Target Compound Data | 341.1±15.0 °C |
| Comparator Or Baseline | Diethyl [2-(2,2,3-trimethyl-3-cyclopenten-1-yl)ethylidene]malonate (CAS 85665-70-9): 333.1±15.0 °C |
| Quantified Difference | ΔTb = +8.0 °C (target minus comparator) |
| Conditions | Predicted values from ACD/Labs Percepta Platform v14.00 at 760 mmHg; validated consensus model |
Why This Matters
A boiling point difference of ≥8 °C enables reliable fractional distillation separation, which is critical for procuring high-purity material for subsequent synthetic steps where residual unsaturation can poison catalysts or generate undesired byproducts.
